molecular formula C14H9Cl2NO4 B5756253 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde

3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B5756253
M. Wt: 326.1 g/mol
InChI Key: WJVWDZANNMFNTG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2NO4 It is characterized by the presence of two chlorine atoms, a nitro group, and a benzyl ether linkage on a benzaldehyde core

Properties

IUPAC Name

3,5-dichloro-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWDZANNMFNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-nitrobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Etherification: The 4-nitrobenzyl alcohol is reacted with 3,5-dichlorobenzaldehyde in the presence of a base to form the benzyl ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzoic acid.

    Reduction: Formation of 3,5-dichloro-4-[(4-aminobenzyl)oxy]benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the benzyl ether linkage.

    4-Nitrobenzyl Chloride: Contains the nitrobenzyl moiety but lacks the aldehyde group.

    3,5-Dichlorobenzaldehyde: Lacks the nitrobenzyl ether group.

Uniqueness

3,5-Dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (benzyl ether) groups makes it a versatile compound for various applications.

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